molecular formula C10H13N3O B2684189 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- CAS No. 1171071-94-5

1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-

Cat. No.: B2684189
CAS No.: 1171071-94-5
M. Wt: 191.234
InChI Key: PARYOOFGSNPBEF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- is a heterocyclic compound featuring a fused pyrrolopyridine core substituted with a methoxy group at position 5 and an ethanamine side chain at position 2. Its molecular formula is C₁₀H₁₃N₃O, with a molecular weight of 191.23 g/mol (calculated). The compound’s structure combines aromaticity with polar functional groups, influencing its solubility and reactivity. Key physical properties include a melting point of 115–116°C and a boiling point of 284.5°C at standard pressure, as reported for its close analogue, 5-methoxy-1H-pyrrolo[3,2-b]pyridine . This compound is classified as an irritant, necessitating careful handling .

Properties

IUPAC Name

2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-14-9-3-2-8-10(13-9)7(4-5-11)6-12-8/h2-3,6,12H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARYOOFGSNPBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171071-94-5
Record name 2-{5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine
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Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe methoxy group is often introduced via methylation reactions using reagents such as methyl iodide in the presence of a base .

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • Analgesic and Sedative Activity
    • Research has shown that derivatives of pyrrolo[3,4-c]pyridine exhibit significant analgesic and sedative properties. In particular, studies have highlighted the efficacy of certain derivatives in pain relief tests, such as the “hot plate” and “writhing” tests, indicating that they may be more effective than traditional analgesics like aspirin and comparable to morphine in some cases .
  • Anticancer Potential
    • The compound has been evaluated for its anticancer properties. Derivatives have shown promise as inhibitors of c-Met, a receptor tyrosine kinase involved in cancer progression. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl hydrazone derivatives enhance their antitumor activity by inducing apoptosis in cancer cells and effectively arresting cell cycle progression .
  • Protein Kinase Inhibition
    • Several patents describe the use of pyrrolo[2,3-b]pyridine derivatives as inhibitors of protein kinases, which are crucial targets in cancer therapy. These compounds have been linked to the treatment of solid tumors by modulating signaling pathways associated with cell growth and survival .

Synthesis and Derivative Studies

The synthesis of 1H-Pyrrolo[3,2-b]pyridine derivatives often involves multi-step processes where modifications to the core structure can significantly affect biological activity. For instance:

  • N-Substituted Derivatives : Modifications to the nitrogen atom or substituents on the pyridine ring can enhance analgesic potency. Research has indicated that methoxy substituents increase activity compared to ethoxy or halogenated derivatives .
  • Alkylarylamine Linkers : The nature of the alkylarylamine linker also influences pharmacological properties, with specific configurations leading to enhanced efficacy against pain and cancer cell proliferation .

Case Study 1: Analgesic Activity

A series of new derivatives were synthesized and tested for analgesic activity. The results indicated that certain compounds were significantly more effective than aspirin in reducing pain responses in animal models. This study emphasizes the potential for developing new pain management therapies based on these derivatives.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that specific pyrrolo[2,3-b]pyridine derivatives could induce apoptosis in A549 lung cancer cells, suggesting their role as potential anticancer agents. The research highlights a promising avenue for developing targeted cancer therapies through structural modifications of these compounds.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes, leading to altered cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- and related pyrrolopyridine derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- 5-methoxy, 3-ethanamine C₁₀H₁₃N₃O High polarity, potential CNS activity*
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, N,N-dimethyl- 3-(dimethylamino)ethyl, 1-benzylsulfonyl C₁₆H₂₀N₄O₂S Enhanced lipophilicity, protease inhibition*
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine 5-bromo, 3-alkynyl C₁₄H₈BrN₃ Halogenation improves photostability; kinase inhibitor
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine 5-chloro, 3-ethanamine C₉H₁₀ClN₃ Chlorine enhances electrophilicity; serotonin receptor ligand*
5-Methoxy-2-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine 5-methoxy, 2-aryl C₁₅H₁₄N₂O Aryl substitution boosts π-stacking; fluorescence properties

Notes:

  • Polarity : The ethanamine side chain in the target compound increases water solubility compared to brominated or aryl-substituted analogues (e.g., 5-bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine ), which are more lipophilic .
  • Electronic Effects : The 5-methoxy group donates electron density to the pyrrolopyridine core, contrasting with electron-withdrawing substituents like bromine or chlorine in analogues .
  • Biological Relevance : Ethylamine-substituted pyrrolopyridines (e.g., the target compound and 2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine ) are often explored for CNS-targeted applications due to their ability to cross the blood-brain barrier .

Stability and Reactivity

  • The methoxy group in the target compound reduces susceptibility to electrophilic substitution compared to unsubstituted pyrrolopyridines.
  • Halogenated derivatives (e.g., 5-bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine ) exhibit greater stability under UV light due to bromine’s heavy-atom effect .

Biological Activity

Overview

1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- is a heterocyclic compound that has garnered attention due to its significant biological activities, particularly in the context of cancer treatment and cellular signaling modulation. This compound primarily acts on Fibroblast Growth Factor Receptors (FGFRs), which play a critical role in various physiological processes and are implicated in several pathological conditions, including cancer.

Target Interaction
The primary target for 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- is the FGFR signaling pathway. The compound inhibits FGFR activity, leading to a cascade of biochemical responses that affect cell proliferation and survival.

Biochemical Pathways
The inhibition of FGFR signaling results in:

  • Reduced cell proliferation : In vitro studies have demonstrated that this compound can significantly inhibit the growth of breast cancer 4T1 cells.
  • Induction of apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.

In Vitro Studies

  • Cell Proliferation Inhibition
    • Cell Line : Breast cancer 4T1 cells
    • Outcome : Significant reduction in cell viability was observed, indicating potent anti-proliferative effects.
  • Apoptosis Induction
    • Mechanism : The compound activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

A study highlighted the efficacy of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- against various cancer cell lines. The results indicated that:

  • The compound exhibited cytotoxic effects with IC50 values in the low micromolar range.
  • It demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Comparative Analysis

To understand the unique properties of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-, it is useful to compare it with other pyrrolopyridine derivatives:

Compound NameStructureBiological Activity
1H-Pyrrolo[2,3-b]pyridineSimilar structure with nitrogen at different positionModerate cytotoxicity against various cancers
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrileContains a nitrile groupDifferent chemical properties; lower FGFR inhibition

The compound's molecular formula is C10H13N3OC_{10}H_{13}N_{3}O with a molecular weight of 191.23 g/mol. It has shown promising results in:

  • Antitumor Activity : Effective against multiple cancer types.
  • Antimycobacterial Activity : Exhibited potential against Mycobacterium tuberculosis in preliminary studies.

Q & A

Q. Example Synthesis Protocol :

StepReagents/ConditionsPurpose
1Hexamine, H₂O, CH₃COOH, 120°CBackbone formation
23,4-Dimethoxyphenylboronic acid, Pd(PPh₃)₄Methoxy introduction
3PhMgBr, THF; MnO₂ oxidationEthanamine addition

What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • Structural Confirmation :
    • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C5, ethanamine at C3). Compare with canonical SMILES data (e.g., COc1cc2cc[nH]c2nc1) .
    • HRMS : Confirm molecular weight (expected [M+H]⁺ ≈ 207.1 g/mol).
  • Purity Assessment :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm).
    • XRD : For crystalline derivatives, resolve bond angles/planarity .

How to address low yields in the final coupling step?

Q. Methodological Answer :

  • Root Cause Analysis :
    • Catalyst Efficiency : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) .
    • Solvent Effects : Compare toluene/EtOH vs. DMF/water mixtures.
  • Mitigation Strategies :
    • Add ligands (e.g., XPhos) to stabilize Pd intermediates.
    • Use microwave-assisted synthesis for faster coupling .

Advanced Research Questions

How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

  • Variable Substituents :
    • Replace 5-methoxy with ethoxy, halogen, or aryl groups to assess electronic effects .
    • Modify the ethanamine chain (e.g., cyclopropylamine, benzylamine) .
  • Biological Assays :
    • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
    • Cellular Uptake : Measure permeability via Caco-2 monolayer assays.

Q. Example SAR Table :

DerivativeR Group (C5)IC₅₀ (EGFR)Notes
1OMe12 nMReference
2Cl8 nMImproved potency
3Ph45 nMReduced solubility

How to resolve contradictory data in pharmacological studies?

Q. Methodological Answer :

  • Experimental Design : Use embedded mixed-methods approaches (quantitative IC₅₀ + qualitative mechanistic data) to cross-validate results .
  • Case Example :
    • If in vitro kinase inhibition (low nM) conflicts with in vivo efficacy, perform:
  • Metabolic Stability : Microsomal assays (e.g., liver microsomes + NADPH).
  • Protein Binding : Equilibrium dialysis to assess free fraction .

What computational strategies predict binding modes with biological targets?

Q. Methodological Answer :

  • Docking Workflow :
    • Target Selection : Align with kinase domains (e.g., PDB: 1M17) .
    • Ligand Preparation : Optimize protonation states (e.g., ethanamine as −NH₃⁺ at physiological pH).
    • MD Simulations : Run 100 ns trajectories to assess stability of pyrrolopyridine stacking with ATP-binding pockets .
  • Validation : Compare docking scores (Glide SP) with experimental IC₅₀ values .

How to synthesize analogs with improved bioavailability?

Q. Methodological Answer :

  • Prodrug Design :
    • Acetylate the ethanamine group (e.g., tert-butyl carbamate protection) .
    • Introduce PEGylated sidechains for enhanced solubility .
  • In Vivo Testing :
    • Use PK/PD models in rodents (plasma T₁/₂, AUC₀–24) .

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